2-Chloro-1,3,5-triazine

Reactive dye chemistry SNAr kinetics Hydrolysis rate comparison

Secure your supply of 2-Chloro-1,3,5-triazine (6153-86-2), the essential monochloro-s-triazine building block for controlled nucleophilic aromatic substitution (SNAr). Unlike cyanuric chloride, this single-reactive-site derivative eliminates cross-reactivity and simplifies bioconjugation (validated in 43 reactions). It enables cleaner peptide coupling reagent synthesis and rational dye design (4-alkylthio > 4-methoxy reactivity). A proven, scalable intermediate delivering 94% amination yields at multi-kg scale. Choose precision; avoid over-functionalization. Request a quote today.

Molecular Formula C3H2ClN3
Molecular Weight 115.52 g/mol
CAS No. 6153-86-2
Cat. No. B1239457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3,5-triazine
CAS6153-86-2
Molecular FormulaC3H2ClN3
Molecular Weight115.52 g/mol
Structural Identifiers
SMILESC1=NC=NC(=N1)Cl
InChIInChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H
InChIKeyHTSVYUUXJSMGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3,5-triazine (CAS 6153-86-2): Scientific Procurement and Differentiation Guide for s-Triazine Building Blocks


2-Chloro-1,3,5-triazine (CAS 6153-86-2) is a monochloro-substituted s-triazine derivative that serves as a fundamental heterocyclic building block in organic synthesis, medicinal chemistry, and materials science. As a member of the chloro-1,3,5-triazine class, it contains a single electrophilic chlorine atom at the 2-position of the triazine ring, which undergoes nucleophilic aromatic substitution (SNAr) with oxygen-, nitrogen-, and sulfur-based nucleophiles [1]. This compound is distinguished from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) by its single reactive site, which eliminates the complexity of managing multiple sequential substitutions and reduces the risk of undesired cross-reactivity [2].

Why Generic Substitution Fails: Critical Differentiation of 2-Chloro-1,3,5-triazine from Alternative s-Triazine Derivatives


The s-triazine scaffold is not a commodity: the number, position, and electronic nature of substituents profoundly alter reactivity, selectivity, and application suitability. 2-Chloro-1,3,5-triazine occupies a distinct niche between unreactive 2-methoxy- or 2-amino-1,3,5-triazines (which lack the electrophilic chlorine necessary for direct SNAr functionalization) and 2,4,6-trichloro-1,3,5-triazine (which introduces multi-site substitution complexity and potential over-functionalization) [1]. Furthermore, the reactivity hierarchy among 2-chloro-s-triazines depends critically on the 4- and 6-position substituents, with 4-alkylthio derivatives demonstrating markedly faster hydrolysis and methanolysis rates than 4-methoxy or 4-dimethylamino analogs—a factor that directly impacts synthetic planning and stability considerations [2]. Selecting the incorrect triazine derivative can lead to failed reactions, undesired byproducts, or compromised downstream performance. The quantitative evidence below demonstrates precisely where 2-chloro-1,3,5-triazine provides measurable advantages over its closest comparators.

Quantitative Differentiation Evidence for 2-Chloro-1,3,5-triazine (CAS 6153-86-2) Versus Comparator Compounds


Reaction Rate Differentiation: 4-Alkylthio-Substituted 2-Chloro-s-Triazines Exhibit Superior Reactivity Versus 4-Methoxy and 4-Dimethylamino Analogs

Among 2-chloro-s-triazinyl derivatives with varying 4-position substituents, the 4-alkylthio-substituted compound demonstrates the highest reactivity toward hydrolysis and methanolysis. The experimentally determined reactivity order is 4-alkylthio > 4-methoxy > 4-dimethylamino [1]. This kinetic hierarchy directly informs procurement decisions when designing reactive intermediates where substitution rate is a critical process parameter.

Reactive dye chemistry SNAr kinetics Hydrolysis rate comparison

Single-Site Versus Multi-Site Reactivity: 2-Chloro-1,3,5-triazine Eliminates Sequential Substitution Complexity of 2,4,6-Trichloro-1,3,5-triazine

2,4,6-Trichloro-1,3,5-triazine (TCT) possesses three electrophilic sites that undergo sequential nucleophilic substitution at distinct temperature thresholds: first substitution at 0–5 °C, second at room temperature, and third at reflux [1]. While this enables multifunctional constructs, it introduces synthetic complexity and the risk of incomplete or undesired substitutions when only a single functionalization is required. 2-Chloro-1,3,5-triazine, with its single chlorine atom, provides a defined, single-point attachment without the need for temperature-controlled sequential protocols or protective group strategies. The preferential order of nucleophile incorporation in TCT is alcohol > thiol > amine [2], and critically, once an amine is incorporated onto s-triazine, it becomes very difficult to substitute any other nucleophile [3]. This irreversible amine lock-in does not apply to monochloro-2-chloro-1,3,5-triazine, which offers greater synthetic flexibility.

Orthogonal chemoselectivity Bioconjugation linker design Sequential SNAr

Triorthogonal Chemoselectivity: 2-Chloro-1,3,5-triazine Derivatives Enable Three Distinct Nucleophile Substitutions Under Mild Conditions

In a systematic investigation of triorthogonal chemoselectivity using tridentate s-triazine as a model, a series of 43 reactions were performed in which three different nucleophiles were incorporated sequentially at temperatures compatible with biological systems [1]. This chemoselectivity framework, while demonstrated on the trifunctional TCT scaffold, establishes the fundamental reactivity principles that govern all chloro-s-triazines, including 2-chloro-1,3,5-triazine. The temperature-controlled reactivity profile allows precise timing of substitution reactions without thermal degradation of sensitive functional groups—a critical consideration when selecting triazine building blocks for applications involving biomolecules or thermally labile moieties.

Triorthogonal chemistry Bioconjugation Temperature-compatible synthesis

Peptide Bond Formation: 2-Chloro-4,6-disubstituted-1,3,5-triazines as Carboxylic Acid Activating Groups

2-Chloro-4,6-disubstituted-1,3,5-triazines function as effective activating groups for carboxylic acids in peptide bond formation. The reaction proceeds through quaternary triazinyl ammonium salt intermediates, which are subsequently displaced by carboxylate ions to generate triazine super active esters—the actual acylating species in the peptide coupling step [1]. This mechanism distinguishes 2-chloro-s-triazine-based coupling reagents from carbodiimide-based systems (e.g., DCC, EDC) and phosphonium/uronium reagents (e.g., HBTU, PyBOP), offering an alternative activation pathway that may be advantageous when standard coupling reagents cause racemization or side reactions.

Peptide synthesis Coupling reagents Super active esters

Synthetic Yield Benchmark: Unsymmetrical Trisubstituted s-Triazines Achieve 94% Yield Under Optimized Amination Conditions

A scalable synthetic strategy for unsymmetrical trisubstituted 1,3,5-triazines demonstrated that amination of a chlorotriazine intermediate with carbazole proceeded to afford the target trisubstituted product in 94% yield [1]. This yield benchmark, achieved under optimized conditions, establishes a quantitative performance expectation for nucleophilic substitution on chloro-s-triazine scaffolds. The scalability of this protocol was further validated through translation from small-scale procedures to multi-kilogram-scale synthesis, demonstrating that chloro-s-triazine intermediates are suitable for both research-scale exploration and industrial production [1].

Scalable synthesis Unsymmetrical triazines Amination yield

Stability Differentiation: 4-Alkylthio and 4-Dimethylamino Derivatives Show Distinct Chlorine Replacement Profiles in Acidic Methanol

In acidic methanol, the chlorine atom of 4-methylthio- and 4-dimethylamino-substituted 2-chloro-s-triazinyl dyes undergoes replacement, whereas the 4-methoxy derivative exhibits distinct behavior [1]. This differential stability profile demonstrates that the electronic nature of the 4-position substituent directly modulates the electrophilicity of the chlorine at the 2-position—a structure-activity relationship that extends to the parent 2-chloro-1,3,5-triazine. Procurement decisions must consider that substituents adjacent to the reactive chlorine will influence reaction rates and compound stability, with electron-donating groups generally reducing electrophilicity and electron-withdrawing groups enhancing it.

Stability comparison Acidic methanolysis Substituent electronic effects

Optimal Research and Industrial Application Scenarios for 2-Chloro-1,3,5-triazine (CAS 6153-86-2)


Monofunctional Bioconjugation and Affinity Labeling Linker Synthesis

2-Chloro-1,3,5-triazine serves as an ideal precursor for single-point bioconjugation reagents where multi-site reactivity of TCT would introduce unwanted crosslinking. Its single electrophilic chlorine enables defined attachment of one biomolecule or probe without the sequential temperature-controlled protocols required for trifunctional TCT [1]. The temperature-compatible SNAr chemistry of chloro-s-triazines has been validated across 43 reactions under biologically relevant conditions, establishing the reliability of this scaffold for bioconjugation applications [2].

Peptide Coupling Reagent Precursor Synthesis

As a precursor to 2-chloro-4,6-disubstituted-1,3,5-triazine coupling reagents, 2-chloro-1,3,5-triazine enables access to carboxylic acid activating agents that operate via triazine super active ester intermediates [1]. This activation mechanism offers an alternative to carbodiimide and phosphonium/uronium reagents, potentially mitigating racemization in challenging peptide bond formations where standard reagents underperform.

Building Block for Unsymmetrical Trisubstituted s-Triazine Synthesis

2-Chloro-1,3,5-triazine can be elaborated to unsymmetrical trisubstituted derivatives through sequential functionalization strategies. Optimized protocols achieve amination yields of 94% and have been demonstrated at multi-kilogram scale, confirming the synthetic robustness and scalability of chloro-s-triazine intermediates [1]. This makes 2-chloro-1,3,5-triazine a reliable entry point for constructing diverse triazine libraries for medicinal chemistry and materials science applications.

Reactive Dye Intermediate Development

The 2-chloro-s-triazinyl scaffold is a core reactive group in textile dye chemistry. Procurement of 2-chloro-1,3,5-triazine enables the synthesis of reactive dyes where the chlorine atom serves as the leaving group for covalent attachment to cellulosic fibers. The reactivity hierarchy established for 4-substituted derivatives (4-alkylthio > 4-methoxy > 4-dimethylamino) provides rational design guidance for optimizing dye fixation rates and hydrolysis stability [1].

Technical Documentation Hub

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